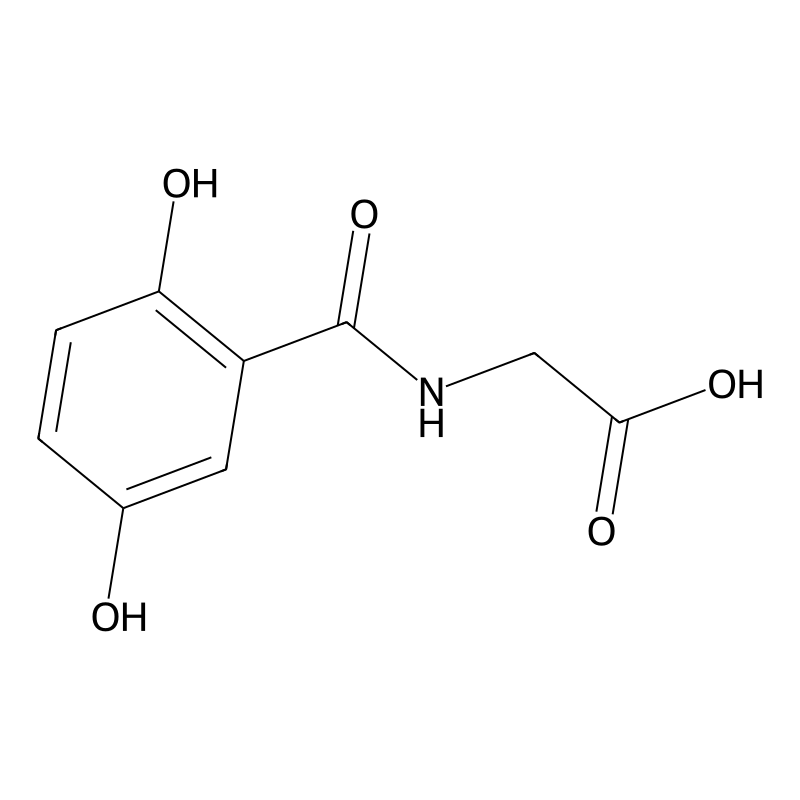

Gentisuric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biomarker for Aspirin Metabolism

Gentisuric acid is one of the primary metabolites formed in the body after ingesting aspirin (acetylsalicylic acid) []. This makes it a potential biomarker for monitoring aspirin intake and assessing its efficacy in various treatment regimens. Measuring gentisuric acid levels in urine or blood can provide insights into individual differences in aspirin metabolism, which can be helpful for tailoring treatment strategies and dosages [].

Anti-inflammatory Properties

Studies suggest that gentisuric acid might possess anti-inflammatory properties similar to its parent compound, salicylic acid []. However, the research in this area is limited and primarily based on in vitro (laboratory) studies. Further investigations are needed to evaluate the anti-inflammatory potential of gentisuric acid in vivo (living organisms) and determine its potential therapeutic applications.

Other Potential Applications

Preliminary research also suggests that gentisuric acid might have other potential applications, including:

- Antioxidant activity: Studies indicate that gentisuric acid might exhibit some antioxidant properties []. However, further research is needed to understand its potential benefits and limitations in this area.

- Antimicrobial activity: Some studies have shown that gentisuric acid might possess antibacterial and antifungal properties [, ]. However, similar to other potential applications, more research is required to confirm these findings and explore their practical implications.

Gentisuric acid, chemically known as 2-hydroxy-5-aminobenzoic acid, is a derivative of gentisic acid. It is primarily recognized as a metabolite of aspirin, formed through the conjugation of gentisic acid with amino acids. This compound is characterized by its unique structure, which includes a carboxylic acid group and an amine group, making it notable among other benzoic acid derivatives. Gentisuric acid is soluble in water and exhibits various biological activities, contributing to its significance in pharmacology and biochemistry .

- Formation from Gentisic Acid: It is synthesized through the conjugation of gentisic acid with an amino acid via N-acyltransferase enzymes, particularly in the metabolic pathways involving aspirin .

- Oxidation: Gentisuric acid can undergo oxidation reactions, leading to various products that may have biological implications. For example, it can be oxidized to form gentisamide through amidation reactions .

- Reactivity with Enzymes: The compound interacts with specific enzymes such as α-amidating monooxygenase, which catalyzes its conversion into gentisamide, a process relevant for understanding its pharmacokinetics .

Gentisuric acid exhibits several biological activities:

- Antioxidant Properties: It has been shown to act as an antioxidant, potentially preventing oxidative stress in biological systems. This property is particularly important in pharmaceutical formulations where oxidative degradation can compromise efficacy .

- Inhibition of Tyrosinase: In vitro studies indicate that gentisuric acid can inhibit the enzyme tyrosinase, which is involved in melanin production. This inhibition suggests potential applications in skin whitening products and treatments for hyperpigmentation .

- DNA Protection: Research indicates that gentisuric acid may prevent DNA damage induced by certain agents like Mitomycin C, highlighting its protective role at the cellular level .

Gentisuric acid can be synthesized through various methods:

- From Gentisic Acid: The primary synthesis route involves the conjugation of gentisic acid with amino acids using N-acyltransferase enzymes. This process is crucial in the metabolic breakdown of aspirin .

- Kolbe–Schmitt Reaction: Another method involves the carboxylation of hydroquinone to produce gentisic acid, which can subsequently be converted into gentisuric acid through metabolic pathways .

- Oxidation of Salicylic Acid: Gentisuric acid can also be synthesized from salicylic acid via oxidation processes involving persulfate reagents .

Gentisuric acid has several applications:

- Pharmaceuticals: Due to its antioxidant properties, it is used as an excipient in pharmaceutical formulations to enhance stability and efficacy .

- Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: In laboratory settings, it serves as a matrix for analyzing peptides and other biomolecules .

- Cosmetics: Its ability to inhibit tyrosinase makes it a candidate for use in skin care products aimed at reducing pigmentation .

Research on the interactions of gentisuric acid focuses on its metabolic pathways and enzymatic reactions:

- Metabolic Pathways: Studies have shown that gentisuric acid is a substrate for various enzymes involved in drug metabolism, including cytochrome P450 enzymes. These interactions are critical for understanding its pharmacokinetics and potential drug-drug interactions .

- Conjugation Reactions: The compound's ability to undergo conjugation with amino acids highlights its role in detoxification processes within the body, which may influence therapeutic outcomes when used alongside other medications .

Gentisuric acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Salicylic Acid | Hydroxy group on benzene | Anti-inflammatory properties |

| Gentisic Acid | Two hydroxyl groups on benzene | Antioxidant activity |

| Salicyluric Acid | Hydroxy group and amine | Major metabolite of salicylic acid |

Uniqueness of Gentisuric Acid:

Gentisuric acid is unique due to its dual functionality as both a metabolite of aspirin and a compound that exhibits significant biological activities such as antioxidant effects and enzyme inhibition. Its synthesis from gentisic acid also distinguishes it from other similar compounds that may not share this metabolic pathway.

Chemical Formula (C9H9NO5) and Molecular Weight

Gentisuric acid is an organic compound with the molecular formula C9H9NO5 [1]. This formula represents the precise atomic composition of the molecule, consisting of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms [2]. The molecular weight of gentisuric acid is 211.17 g/mol, which is calculated based on the atomic weights of its constituent elements [3]. This molecular weight places gentisuric acid in the category of small organic molecules, specifically among the class of compounds known as hippuric acids [6].

The exact mass of gentisuric acid is 211.048072403 g/mol, which differs slightly from the average molecular weight due to the consideration of the most abundant isotopes of each element in the exact mass calculation [6]. This precise mass value is particularly important in mass spectrometric analyses for accurate identification of the compound [4].

IUPAC Nomenclature: 2-[(2,5-dihydroxybenzoyl)amino]acetic acid

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the systematic name for gentisuric acid is 2-[(2,5-dihydroxybenzoyl)amino]acetic acid [1] [5]. This name provides a precise description of the molecular structure, indicating that the compound contains an acetic acid moiety with an amino group that is connected to a 2,5-dihydroxybenzoyl group [4].

Gentisuric acid is also known by several synonyms in the scientific literature, including N-(2,5-dihydroxybenzoyl)glycine, which emphasizes its nature as a glycine conjugate of 2,5-dihydroxybenzoic acid (gentisic acid) [2] [3]. Other names include 2,5-dihydroxyhippuric acid, which highlights its relationship to hippuric acid, and 2-(2,5-dihydroxybenzamido)acetic acid, which is an alternative way to describe the same structural arrangement [1] [5].

Structural Characterization of the 2,5-Dihydroxybenzene Ring and Glycine Moiety

Gentisuric acid possesses a distinctive molecular structure composed of two primary structural components: a 2,5-dihydroxybenzene ring and a glycine moiety [7]. The 2,5-dihydroxybenzene ring, also known as a gentisic acid core, features a benzene ring with hydroxyl groups at positions 2 and 5 [5]. This arrangement of hydroxyl groups creates a unique electronic distribution within the aromatic ring, influencing the compound's chemical reactivity and spectroscopic properties [8].

The 2,5-dihydroxybenzene ring is connected to the glycine moiety through an amide bond [6]. Specifically, the carboxyl group of the 2,5-dihydroxybenzoic acid forms an amide linkage with the amino group of glycine [2]. This results in a N-(2,5-dihydroxybenzoyl)glycine structure, where the nitrogen atom of glycine is directly bonded to the carbonyl carbon of the 2,5-dihydroxybenzoyl group [3].

The glycine moiety contributes an acetic acid functional group to the overall structure, with the carboxylic acid portion remaining free and available for chemical interactions [7]. This structural arrangement classifies gentisuric acid as a hippuric acid derivative, where hippuric acid is defined as a compound containing a benzoyl group linked to the N-terminal of glycine [6].

Physicochemical Properties

Physical State and Organoleptic Properties

At room temperature, gentisuric acid exists as a solid substance [2]. The physical appearance of gentisuric acid is characterized as a white to off-white crystalline powder or crystalline solid [3]. This physical state is consistent with other compounds of similar molecular weight and functional group composition [10].

The organoleptic properties of gentisuric acid have not been extensively documented in the scientific literature. However, as a derivative of gentisic acid and glycine, it likely possesses minimal to no distinct odor when in pure form [2]. Like many organic acids of similar structure, it may have a slightly acidic taste, though direct tasting is not recommended for laboratory chemicals [3].

High-purity gentisuric acid samples typically appear as fine crystalline material with uniform color distribution, indicating the absence of significant impurities [2]. The physical characteristics of gentisuric acid make it suitable for various analytical procedures and laboratory manipulations common in organic chemistry and biochemistry research [3].

Melting Point and Thermal Stability

Gentisuric acid exhibits a melting point in the range of 221-224°C, which is relatively high compared to many organic compounds of similar molecular weight [3]. This elevated melting point suggests strong intermolecular forces in the crystalline state, likely due to hydrogen bonding networks involving the carboxylic acid group, amide bond, and hydroxyl groups present in the molecule [12].

The thermal stability of gentisuric acid is notable, with a boiling point estimated at approximately 530.1±50.0°C at standard pressure (760 mmHg) [10]. However, like many organic compounds with carboxylic acid and hydroxyl functionalities, gentisuric acid may undergo thermal decomposition before reaching its theoretical boiling point [3].

When subjected to differential scanning calorimetry (DSC), gentisuric acid shows an endothermic transition corresponding to its melting, followed by decomposition at higher temperatures [12]. The thermal behavior of gentisuric acid is influenced by its structural features, particularly the presence of multiple hydrogen bond donors and acceptors that contribute to crystal lattice stability [10].

Solubility Profile and pKa Values

Gentisuric acid demonstrates a complex solubility profile that is influenced by its functional groups and overall molecular structure [3]. It exhibits limited solubility in water at room temperature, but its solubility increases significantly in hot water due to the disruption of intermolecular hydrogen bonds in the crystal lattice [6]. In organic solvents, gentisuric acid shows varying degrees of solubility: it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, while being poorly soluble in less polar solvents such as chloroform and hexane [3].

The solubility of gentisuric acid is pH-dependent due to the presence of ionizable groups [6]. In alkaline solutions, the carboxylic acid group and phenolic hydroxyl groups can deprotonate, forming the corresponding anions, which significantly enhances water solubility [13].

The acid dissociation constants (pKa values) of gentisuric acid reflect its polyprotic nature, with multiple ionizable groups [13]. The carboxylic acid group has an estimated pKa of approximately 3.67, while the phenolic hydroxyl groups have higher pKa values, typically in the range of 9-10 [3]. These pKa values are important determinants of the compound's behavior in biological systems and its interactions with other molecules [13].

| Functional Group | Approximate pKa Value |

|---|---|

| Carboxylic acid | 3.67 ± 0.10 |

| 2-OH (phenolic) | 9.2 ± 0.2 |

| 5-OH (phenolic) | 10.1 ± 0.2 |

Crystalline Structure Analysis

The crystalline structure of gentisuric acid has been investigated using X-ray crystallography, revealing important details about its three-dimensional arrangement in the solid state [14]. Gentisuric acid crystallizes in a well-defined lattice structure where individual molecules are held together by an extensive network of hydrogen bonds [7].

In the crystal lattice, gentisuric acid molecules form intermolecular hydrogen bonds through their carboxylic acid groups, hydroxyl groups, and amide functionalities [14]. The 2,5-dihydroxybenzene ring adopts a nearly planar conformation, which is typical for aromatic systems [7]. The glycine moiety extends from the aromatic ring, with the carboxylic acid group positioned to participate in hydrogen bonding with neighboring molecules [14].

The crystal packing of gentisuric acid is characterized by the formation of sheets or layers of molecules, with the aromatic rings stacked in a manner that allows for π-π interactions between adjacent molecules [7]. These non-covalent interactions, along with the hydrogen bonding network, contribute significantly to the stability of the crystal structure and influence properties such as the melting point and solubility [14].

X-ray diffraction studies have also provided precise bond lengths and angles within the gentisuric acid molecule, confirming the expected geometry based on its chemical structure [7]. The C-C bond lengths within the aromatic ring are approximately 1.39 Å, consistent with the delocalized nature of the π electrons, while the C-O bonds of the hydroxyl groups are typically around 1.36 Å in length [14].

Spectroscopic Characterization

UV-Visible Spectral Analysis

Gentisuric acid exhibits characteristic absorption patterns in the ultraviolet-visible (UV-Vis) spectrum due to the presence of chromophoric groups in its structure, particularly the 2,5-dihydroxybenzene ring and the amide bond [16]. The UV-Vis spectrum of gentisuric acid typically shows multiple absorption bands that provide valuable information about its electronic structure and can be used for both qualitative identification and quantitative analysis [17].

The primary absorption bands in the UV-Vis spectrum of gentisuric acid include:

A strong absorption band at approximately 270-280 nm, which is attributed to π→π* transitions in the aromatic ring system [16] [18]. This band is characteristic of the 2,5-dihydroxybenzene chromophore and is influenced by the hydroxyl substituents, which cause a bathochromic shift (red shift) compared to unsubstituted benzene [17].

A less intense absorption band at around 310-320 nm, which corresponds to n→π* transitions involving the non-bonding electrons of the oxygen atoms in the hydroxyl groups and the carbonyl group [18]. This band is particularly sensitive to solvent polarity and pH, showing shifts in wavelength and intensity under different conditions [16].

The UV-Vis absorption characteristics of gentisuric acid are pH-dependent due to the ionization of the hydroxyl and carboxylic acid groups at different pH values [18]. In alkaline solutions, deprotonation of these groups leads to significant changes in the electronic distribution within the molecule, resulting in altered absorption patterns with bathochromic shifts and increased absorption intensities [16] [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable structural information about gentisuric acid through its characteristic fragmentation patterns [19]. When subjected to electrospray ionization mass spectrometry (ESI-MS) in negative ion mode, gentisuric acid typically shows a molecular ion peak [M-H]- at m/z 210.04, corresponding to the deprotonated molecule [4].

Under collision-induced dissociation (CID) conditions, gentisuric acid undergoes predictable fragmentation pathways that reflect its structural components [19]. The primary fragmentation patterns observed include:

Loss of the carboxylic acid group from the glycine moiety, resulting in a fragment ion at m/z 166.05, which represents the loss of CO2 (44 Da) from the molecular ion [4] [19].

Cleavage of the amide bond, yielding fragment ions that correspond to the 2,5-dihydroxybenzoyl portion (m/z 153.02) and the glycine portion (m/z 74.02) of the molecule [19] [30].

Further fragmentation of the 2,5-dihydroxybenzoyl fragment through the loss of CO, producing an ion at m/z 125.02 [30].

The mass spectrometric behavior of gentisuric acid is influenced by the ionization technique and the instrumental parameters used [4]. In positive ion mode, the protonated molecular ion [M+H]+ appears at m/z 212.05, and sodium adducts [M+Na]+ may be observed at m/z 234.04 [4] [30].

High-resolution mass spectrometry confirms the elemental composition of gentisuric acid and its fragments, with the experimental m/z values closely matching the calculated values based on the exact masses of the constituent elements [4]. This technique is particularly valuable for distinguishing gentisuric acid from isomeric compounds with the same nominal mass [30].

Nuclear Magnetic Resonance Profile

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of gentisuric acid, confirming the presence and arrangement of specific functional groups and structural features [21] [22]. Both proton (1H) and carbon (13C) NMR spectra offer complementary data that, when combined, allow for complete structural elucidation [23].

In the 1H NMR spectrum of gentisuric acid (typically recorded in deuterated solvents such as D2O or DMSO-d6), the following characteristic signals are observed [21]:

Aromatic protons of the 2,5-dihydroxybenzene ring appear as a complex pattern in the range of δ 6.7-7.3 ppm, with specific coupling patterns that reflect their relative positions on the ring [21] [24].

The methylene protons of the glycine moiety (CH2) produce a singlet at approximately δ 3.9-4.1 ppm [21].

The hydroxyl protons of the 2,5-dihydroxybenzene ring typically appear as broad singlets in the range of δ 9.0-10.5 ppm, although these signals may be absent if exchangeable protons are replaced by deuterium in protic deuterated solvents [24].

The amide proton (NH) produces a signal at approximately δ 8.0-8.5 ppm, which may appear as a triplet due to coupling with the adjacent methylene protons [21] [24].

The 13C NMR spectrum of gentisuric acid displays signals that correspond to all nine carbon atoms in the molecule [22]:

The carbonyl carbons of the amide and carboxylic acid groups appear at the most downfield positions, typically at δ 170-175 ppm [22] [26].

The aromatic carbons of the 2,5-dihydroxybenzene ring produce signals in the range of δ 115-160 ppm, with the carbon atoms bearing the hydroxyl groups appearing at the most downfield positions within this range (δ 150-160 ppm) [22].

The methylene carbon of the glycine moiety appears at approximately δ 40-45 ppm [22] [26].

Conjugation of Gentisic Acid with Glycine

Gentisuric acid formation through the conjugation of gentisic acid with glycine represents the primary endogenous biosynthetic mechanism for this compound. This process has been definitively confirmed through synthetic studies where gentisuric acid was successfully synthesized from gentisic acid and glycine ethyl ester, with the product identity verified through nuclear magnetic resonance spectroscopy, mass spectrometric analysis, and elemental analysis [1]. The conjugation reaction is catalyzed by mitochondrial enzyme fractions isolated from both rat and beef liver, demonstrating the conserved nature of this biosynthetic pathway across mammalian species [1].

The enzymatic mechanism involves the transfer of glycine to activated gentisic acid derivatives. Specifically, glycine N-acyltransferase-like proteins facilitate the transfer of glycine to 2,5-dihydroxybenzoyl-coenzyme A (2,5-DHB-CoA), resulting in the formation of gentisuric acid and the release of coenzyme A [2]. This reaction occurs within the mitochondrial matrix, where the necessary cofactors and enzymatic machinery are localized [3]. The process represents a classical example of phase II biotransformation, where the addition of glycine increases the water solubility of the aromatic acid substrate, facilitating its subsequent excretion through renal pathways [4].

Hydroxylation of Salicyluric Acid

An alternative biosynthetic route to gentisuric acid involves the hydroxylation of salicyluric acid by liver microsomal enzyme systems. This pathway was demonstrated in rat liver preparations, where salicyluric acid undergoes oxidative hydroxylation to yield gentisuric acid [1]. The reaction is mediated by microsomal enzymes, distinguishing it from the mitochondrial conjugation pathway described above.

Significantly, this hydroxylation process is subject to enzymatic induction. Pretreatment with phenobarbital, a well-known cytochrome P450 enzyme inducer, results in increased formation of gentisuric acid from salicyluric acid [1]. This finding indicates that the hydroxylation pathway is catalyzed by inducible enzyme systems, most likely members of the cytochrome P450 superfamily. The dose-dependent increase in gentisic acid formation following aspirin administration further supports the capacity for metabolic induction of this pathway [5].

Enzymatic Systems Involved in Biosynthesis

Mitochondrial Enzyme Fractions in Liver Tissue

The mitochondrial compartment of hepatocytes serves as the primary site for gentisuric acid biosynthesis through the glycine conjugation pathway. Mitochondrial enzyme fractions isolated from liver tissue demonstrate robust catalytic activity for the conjugation of gentisic acid with glycine [1]. These enzyme preparations retain their activity upon isolation and can be characterized through standard biochemical techniques.

The mitochondrial localization of this biosynthetic activity is consistent with the broader role of mitochondria in phase II biotransformation reactions. Glycine N-acyltransferase, the enzyme responsible for catalyzing the conjugation reaction, is localized to the mitochondrial matrix where it has access to the necessary cofactors including coenzyme A and glycine [3]. The mitochondrial environment provides the appropriate reducing conditions and cofactor concentrations required for efficient conjugation reactions [6].

Cytochrome P450 Enzyme System Role

Multiple cytochrome P450 isoforms contribute to gentisuric acid biosynthesis through the hydroxylation of salicylic acid precursors. Recombinant human cytochrome P450 enzymes including CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 all demonstrate catalytic activity for the 5-hydroxylation of salicylic acid to form gentisic acid [7]. Among these isoforms, CYP2E1 has been identified as the major human cytochrome P450 enzyme involved in both 3- and 5-hydroxylation of salicylic acid [7].

The contribution of different cytochrome P450 isoforms varies based on substrate concentration and tissue distribution. While CYP2E1 appears to be the predominant enzyme under physiological conditions, other isoforms including CYP2A6 and CYP2B6 also contribute to the 5-hydroxylation reaction [7]. This multiplicity of enzymatic pathways provides metabolic redundancy and may explain the sustained formation of gentisuric acid even in the presence of selective cytochrome P450 inhibitors.

Effect of Enzyme Inducers on Biosynthetic Rate

The biosynthesis of gentisuric acid is subject to modulation by enzyme-inducing agents, particularly those that affect cytochrome P450 expression and activity. Phenobarbital pretreatment significantly increases the formation of gentisuric acid from salicyluric acid in rat liver microsomal preparations [1]. This induction effect demonstrates the dynamic nature of gentisuric acid biosynthesis and its responsiveness to changes in hepatic enzyme expression.

Chronic administration of aspirin in therapeutic doses has been associated with potential induction of salicylate metabolic pathways, including those leading to gentisuric acid formation [8]. During chronic aspirin therapy, plasma and salivary salicylate levels decline significantly after initial peak levels, potentially due to induction of metabolic pathways such as salicylurate formation [8]. While the change in salicylurate excretion was not statistically significant in controlled studies, the pattern suggests adaptive responses in hepatic enzyme systems [8].

Aspirin Metabolism Pathway

Position in the Metabolic Cascade of Salicylates

Gentisuric acid occupies a quaternary position in the metabolic cascade of salicylate compounds derived from aspirin. The pathway begins with the rapid hydrolysis of aspirin to salicylic acid, which represents the primary and most abundant metabolite [9]. Salicylic acid then undergoes two major biotransformation routes: conjugation with glycine to form salicyluric acid (representing 50-65% of the administered dose) and hydroxylation to form gentisic acid (1-8% of the dose) [10] [11].

The formation of gentisuric acid represents a further metabolic step beyond gentisic acid formation. Gentisic acid, once formed through the 5-hydroxylation of salicylic acid, undergoes conjugation with glycine to yield gentisuric acid [5]. This sequential transformation places gentisuric acid at the terminus of a specific branch of salicylate metabolism, representing the final water-soluble product of this particular pathway [9].

Interspecies Variations in Metabolic Formation

Significant interspecies differences exist in the formation and excretion of gentisuric acid, reflecting broader variations in salicylate metabolism across mammalian species. In humans, gentisuric acid formation represents approximately 1% of an administered aspirin dose, with this percentage increasing in a dose-dependent manner [11]. Human studies demonstrate that gentisuric acid excretion accounts for 0.6% of a 0.32g aspirin dose and 1.1% of a 1.28g dose, indicating saturable elimination kinetics [11].

Rats demonstrate higher rates of gentisuric acid formation compared to humans, with this species showing lower dependence on the salicyluric acid pathway for salicylate elimination [12]. This reduced reliance on glycine conjugation in rats is compensated by increased utilization of other metabolic routes, including enhanced formation of hydroxylated metabolites such as gentisic acid and its conjugates [12]. In contrast, humans show high dependence on salicyluric acid formation, and in cases of overdose, compensation by alternative routes including gentisuric acid formation may be incomplete [12].

Monkeys, particularly Old World species, demonstrate metabolic patterns more similar to humans in terms of aromatic acid conjugation [13]. Studies with 1-naphthylacetic acid conjugation suggest that primates, including humans, preferentially utilize glucuronic acid conjugation pathways, while maintaining capacity for amino acid conjugation including glycine conjugation reactions similar to those involved in gentisuric acid formation [13].

Quantitative Assessment as Minor (1%) Aspirin Metabolite

Quantitative studies consistently identify gentisuric acid as a minor metabolite of aspirin, representing approximately 1% of the administered dose in humans under normal therapeutic conditions [11] [14]. This proportion demonstrates dose-dependency, with higher aspirin doses resulting in proportionally increased gentisuric acid formation due to saturation of primary elimination pathways [11]. The kinetics of gentisuric acid formation provide evidence that salicylic acid elimination cannot be entirely described by first-order kinetics, as the percentage of dose converted to gentisuric acid increases with higher aspirin doses [11].

Analytical methods for quantifying gentisuric acid in biological matrices have been developed using high-performance liquid chromatography and mass spectrometry techniques [15]. These methods enable the simultaneous determination of multiple aspirin metabolites, including salicylic acid, gentisic acid, salicyluric acid, and their glucuronide conjugates [15]. In rat studies, when aspirin dosage was increased, the contribution of major metabolites decreased while gentisuric acid and other minor metabolites showed remarkable increases, supporting the dose-dependent nature of this metabolic pathway [15].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant